![molecular formula C21H30O9 B13860105 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol](/img/structure/B13860105.png)
4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK 690693 Hydrochloride is a novel ATP-competitive inhibitor of the AKT kinase family, which includes AKT1, AKT2, and AKT3. These kinases play a crucial role in regulating cell survival, growth, and metabolism. GSK 690693 Hydrochloride has shown potent anti-tumor activity and is being investigated for its potential use in cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSK 690693 Hydrochloride involves multiple steps, including the formation of the core imidazo[4,5-c]pyridine structure. The process typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of GSK 690693 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions
GSK 690693 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
GSK 690693 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and metabolism.
Wirkmechanismus
GSK 690693 Hydrochloride exerts its effects by inhibiting the activity of AKT kinases. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell survival, growth, and metabolism. The compound also induces apoptosis in tumor cells by modulating the activity of transcription factors like FOXO3a .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MK-2206: Another AKT inhibitor with a different chemical structure but similar mechanism of action.
Perifosine: An alkylphospholipid that inhibits AKT signaling through membrane interactions.
Ipatasertib: A selective AKT inhibitor with potent anti-tumor activity.
Uniqueness
GSK 690693 Hydrochloride is unique due to its broad-spectrum inhibition of all three AKT isoforms (AKT1, AKT2, and AKT3) with high potency. This broad inhibition profile makes it a valuable tool for studying the comprehensive effects of AKT inhibition in various biological contexts .
Eigenschaften
Molekularformel |
C21H30O9 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
(3R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14?,15-,16?,17?,19+/m1/s1 |
InChI-Schlüssel |
CJMNXSKEVNPQOK-DLIURNGASA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O[C@H]2C(C([C@H](C(O2)C(=O)O)O)O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


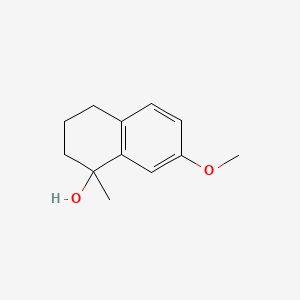

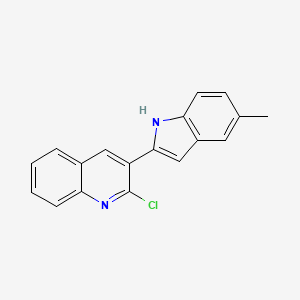
![(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)
![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
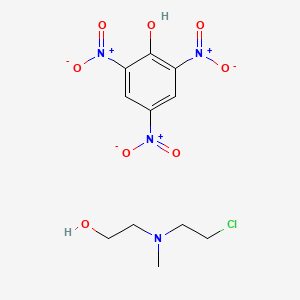
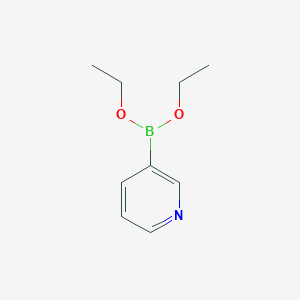
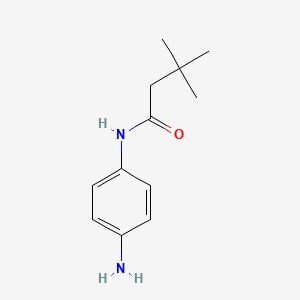




![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one](/img/structure/B13860098.png)
